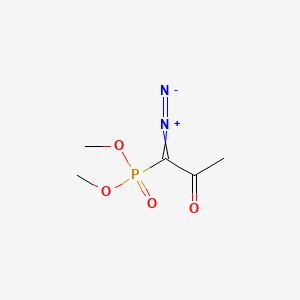

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diazo-1-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHSJJGGWYIFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455381 | |

| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90965-06-3 | |

| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090965063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G79J0LR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira reagent, is a highly versatile and pivotal reagent in modern organic synthesis.[1][2] Its primary application lies in the efficient one-carbon homologation of aldehydes to terminal alkynes, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and functional materials.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and reactivity of the Bestmann-Ohira reagent, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The Bestmann-Ohira reagent is a stable, easily handled, and commercially available diazo compound that serves as a convenient precursor to dimethyl (diazomethyl)phosphonate.[1][5] The in situ generation of this reactive species under mild basic conditions circumvents the need to handle the potentially hazardous and less stable dimethyl (diazomethyl)phosphonate directly.[5][6] This key feature has led to the widespread adoption of the Bestmann-Ohira reagent in the Seyferth-Gilbert homologation, allowing for the efficient conversion of a wide range of aldehydes to alkynes with excellent functional group tolerance.[6][7] Beyond its celebrated role in alkyne synthesis, the reagent also participates in various cycloaddition reactions to furnish a diverse array of heterocyclic scaffolds.[8]

Synthesis of this compound

The most common and practical synthesis of this compound involves a diazo-transfer reaction onto dimethyl (2-oxopropyl)phosphonate.[9] Various sulfonyl azides can be employed as the diazo-transfer agent, with 4-acetamidobenzenesulfonyl azide being a safe and effective option.[9][10]

General Reaction Scheme

The synthesis proceeds via the deprotonation of dimethyl (2-oxopropyl)phosphonate with a base, followed by the reaction of the resulting enolate with a sulfonyl azide to yield the desired diazo compound.

Caption: General workflow for the synthesis of the Bestmann-Ohira reagent.

Experimental Protocol

A detailed experimental procedure for the synthesis of the related diethyl ester is available in Organic Syntheses, which can be adapted for the dimethyl derivative.[10][11] A representative protocol for the dimethyl ester is as follows:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of dimethyl (2-oxopropyl)phosphonate in anhydrous THF dropwise.[8]

-

The resulting mixture is stirred at room temperature for a specified period to ensure complete formation of the enolate.[8]

-

A solution of a suitable sulfonyl azide (e.g., 4-acetamidobenzenesulfonyl azide or tosyl azide) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.[8][10]

-

The reaction is allowed to warm to room temperature and stirred overnight.[8]

-

Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography on silica gel.[10]

Quantitative Data for Synthesis

| Starting Material | Base | Diazo Transfer Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl (2-oxopropyl)phosphonate | NaH | p-Toluenesulfonyl azide (TsN₃) | Benzene/THF | rt | overnight | - | [8] |

| Diethyl (2-oxopropyl)phosphonate | NaH | 4-Acetamidobenzenesulfonyl azide | Toluene/THF | 0 to rt | 20 | 87-93 | [10][11] |

| Dimethyl (2-oxopropyl)phosphonate | K₂CO₃ | Imidazole-1-sulfonyl azide HCl | MeCN | 25 | 2 | - (in situ) | [12] |

Reactivity of this compound

The reactivity of the Bestmann-Ohira reagent is dominated by its use in the generation of dimethyl (diazomethyl)phosphonate for the homologation of aldehydes to alkynes. However, it also participates in other important transformations.

The Bestmann-Ohira Reaction: Alkyne Synthesis

The premier application of the Bestmann-Ohira reagent is the conversion of aldehydes to terminal alkynes, a process known as the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.[1][6] This reaction proceeds under mild basic conditions, typically using potassium carbonate in methanol, making it compatible with a wide array of functional groups and base-sensitive substrates.[6][7][13]

The reaction is initiated by the base-mediated cleavage of the acetyl group to generate the dimethyl (diazomethyl)phosphonate anion in situ.[1][11] This anion then adds to the aldehyde to form an oxaphosphetane intermediate.[7][14] Subsequent elimination of dimethyl phosphate and dinitrogen, followed by a 1,2-hydride or 1,2-alkyl/aryl shift, affords the terminal alkyne.[14][15]

Caption: Simplified mechanism of the Bestmann-Ohira reaction.

A general procedure for the conversion of an aldehyde to a terminal alkyne is as follows:[5][16]

-

To a solution of the aldehyde in methanol is added potassium carbonate.[5]

-

The Bestmann-Ohira reagent is then added to the stirred mixture at room temperature.[5]

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[2][5]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.[2]

| Aldehyde Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Undecanal | K₂CO₃ | Methanol | rt | overnight | 56 | [2] |

| Various aldehydes | K₂CO₃ | Methanol | rt | 4 h | High | [5] |

| 1-Chloro-4-formylbenzene | K₂CO₃ | Methanol | rt | 4 h | - | [5] |

| Base-labile aldehydes | K₂CO₃ | Methanol | rt | - | Good | [15] |

Cycloaddition Reactions

The diazo functionality in the Bestmann-Ohira reagent enables it to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles.[10][11] These reactions provide access to a range of five-membered nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are important structural motifs in medicinal chemistry.[8]

Other Reactivities

The Bestmann-Ohira reagent can also be used for the synthesis of enol ethers from ketones when the reaction is performed in the presence of an alcohol.[17][18] This occurs through the trapping of the intermediate vinylidene carbene by the alcohol.[11]

Spectroscopic Data

Table of Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate [10][11]

| Technique | Solvent | Key Signals (δ) |

| ¹H NMR | CDCl₃ | 4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) |

| ¹³C NMR | CDCl₃ | 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz) |

| ³¹P NMR | CDCl₃ | 11.02 |

| FT-IR (neat) | - | 2986, 2117 (N₂ stretch), 1655 (C=O stretch), 1260, 1006 cm⁻¹ |

Conclusion

This compound, the Bestmann-Ohira reagent, is an indispensable tool in organic synthesis. Its ease of preparation, stability, and remarkable utility in the mild and efficient conversion of aldehydes to terminal alkynes have solidified its place in the synthetic chemist's toolbox. Furthermore, its ability to engage in cycloaddition and other reactions highlights its versatility. This guide has provided a detailed overview of its synthesis, reactivity, and practical application, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 90965-06-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 5. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 8. This compound | 90965-06-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 16. One-pot Synthesis of Terminal Alkynes | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 17. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

- 18. tandfonline.com [tandfonline.com]

The Ohira-Bestmann Reagent: A Technical Guide to its Mechanism and Application in Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reagent provides a powerful and versatile method for the one-carbon homologation of aldehydes to terminal alkynes, a critical transformation in organic synthesis and drug discovery. This technical guide delves into the core mechanism of action of the Ohira-Bestmann reagent, provides detailed experimental protocols, and presents a summary of its substrate scope and yields.

Core Principles and Mechanism of Action

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation.[1][2][3] It offers a milder and more versatile alternative for the conversion of aldehydes to alkynes. The key reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is often referred to as the Ohira-Bestmann reagent.[2][3]

The reaction proceeds through the in-situ generation of a dimethyl (diazomethyl)phosphonate carbanion.[2][4] Under basic conditions, typically with potassium carbonate in methanol, the Ohira-Bestmann reagent undergoes cleavage of the acetyl group.[2][4] The resulting phosphonate carbanion then acts as a nucleophile, attacking the carbonyl group of the aldehyde. This is followed by a cyclization to form an unstable oxaphosphetane intermediate, which then eliminates dimethyl phosphate to yield a vinyldiazo species. Subsequent loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift (or alkyl/aryl migration) to furnish the terminal alkyne.[3][4]

The milder basic conditions of the Ohira-Bestmann reaction, compared to the strong bases like potassium tert-butoxide used in the original Seyferth-Gilbert protocol, make it compatible with a wider range of functional groups and base-sensitive substrates, such as enolizable aldehydes.[3][5]

Signaling Pathway Diagram

References

- 1. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

Technical Guide: Spectroscopic and Synthetic Data of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Dimethyl (1-Diazo-2-oxopropyl)phosphonate, a key reagent in organic synthesis, famously known as the Ohira-Bestmann reagent. Due to the limited availability of published, peer-reviewed spectroscopic data for the dimethyl ester, this guide also includes detailed data for its close analog, Diethyl (1-Diazo-2-oxopropyl)phosphonate, for comparative purposes.

Spectroscopic Data

Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

The following tables summarize the key spectroscopic data for Diethyl (1-Diazo-2-oxopropyl)phosphonate.[1]

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.31-4.10 | m | - | OCH₂ CH₃ |

| 2.29 | s | - | C(O)CH₃ |

| 1.40 | td | - | OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 190.1 | d | 13.1 | C =O |

| 65.6 | s | - | C N₂ |

| 63.4 | d | 6.1 | OC H₂CH₃ |

| 27.2 | s | - | C(O)C H₃ |

| 16.1 | d | 6.1 | OCH₂C H₃ |

³¹P NMR (162 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm |

| 11.02 |

FTIR (neat) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2986 | C-H stretch |

| 2117 | N₂ stretch (diazo) |

| 1655 | C=O stretch |

| 1260 | P=O stretch |

| 1006 | P-O-C stretch |

Experimental Protocols

The synthesis of this compound follows a procedure analogous to that of its diethyl counterpart, involving a diazo-transfer reaction.

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate[1][2]

This procedure can be adapted for the synthesis of the dimethyl analog by starting with dimethyl (2-oxopropyl)phosphonate.

Materials:

-

Diethyl (2-oxopropyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Acetamidobenzenesulfonyl azide

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Methyl t-butyl ether

-

Celite

-

Silica gel

Procedure:

-

A three-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.

-

The flask is charged with sodium hydride and anhydrous toluene.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of diethyl (2-oxopropyl)phosphonate in anhydrous toluene is added dropwise to the cooled suspension.

-

After the addition is complete, a solution of 4-acetamidobenzenesulfonyl azide in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with methyl t-butyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Key Applications: The Ohira-Bestmann Reaction

This compound is a crucial reagent in the Ohira-Bestmann reaction, which is a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.

Reaction Mechanism

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with an aldehyde.

Caption: Mechanism of the Ohira-Bestmann Reaction.

Synthetic Workflow Diagram

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis of the Ohira-Bestmann reagent.

References

Physical and chemical properties of the Ohira-Bestmann reagent

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reagent, chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, is a highly versatile and efficient reagent in modern organic synthesis. It is primarily utilized for the one-carbon homologation of aldehydes to terminal alkynes, a crucial transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and reaction mechanisms.

Physical and Chemical Properties

The Ohira-Bestmann reagent is a pale yellow to yellow, viscous liquid at room temperature.[1] It is soluble in most common organic solvents such as acetonitrile, methanol, and chloroform.[2][3] Due to the presence of the diazo group, the reagent exhibits high reactivity and requires careful handling and storage.[1]

Quantitative Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the Ohira-Bestmann reagent and its diethyl analog.

Table 1: Physical Properties of Ohira-Bestmann Reagent and Analogs

| Property | This compound | Diethyl (1-diazo-2-oxopropyl)phosphonate |

| CAS Number | 90965-06-3[4] | 87699-57-8 |

| Molecular Formula | C₅H₉N₂O₄P[4] | C₇H₁₃N₂O₄P |

| Molecular Weight | 192.11 g/mol [4] | 220.16 g/mol |

| Appearance | Pale yellow to yellow liquid[1][2] | Pale-yellow oil |

| Density | ~1.13 g/mL at 25 °C (for a 10% solution in acetonitrile, the density is 0.800-0.850 g/mL at 20 °C) | No data available |

| Refractive Index (n20/D) | 1.465 (lit.) | No data available |

| Storage Temperature | 2-8°C, protect from light and moisture[2][3] | Store neat under air for at least 3 months |

Table 2: Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz) |

| ³¹P NMR (162 MHz, CDCl₃) | δ: 11.02 |

| FTIR (neat, cm⁻¹) | 2986, 2117, 1655, 1260, 1006 |

Chemical Reactivity and Reaction Mechanism

The cornerstone of the Ohira-Bestmann reagent's utility is its reaction with aldehydes in the presence of a mild base, such as potassium carbonate, in methanol to yield terminal alkynes.[5] This reaction, an extension of the Seyferth-Gilbert homologation, proceeds under significantly milder conditions, making it compatible with a wide range of functional groups and base-sensitive substrates.[5][6]

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide ion, generated in situ from methanol and potassium carbonate, to form a key intermediate, the dimethyl (diazomethyl)phosphonate anion. This anion then undergoes a Wittig-like reaction with the aldehyde.

The detailed mechanism involves the following steps:

-

Generation of the reactive anion: The methoxide ion attacks the acetyl group of the Ohira-Bestmann reagent, leading to its cleavage and the formation of the dimethyl (diazomethyl)phosphonate anion.

-

Nucleophilic addition: The generated anion adds to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[6]

-

Cyclization: The alkoxide then attacks the phosphorus atom in an intramolecular fashion to form a transient oxaphosphetane intermediate.[6]

-

Elimination: This intermediate collapses, eliminating dimethyl phosphate and forming a vinyl diazo species.[6]

-

Nitrogen extrusion and rearrangement: The vinyl diazo compound loses a molecule of nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the final alkyne product.[5][6]

Experimental Protocols

Synthesis of the Ohira-Bestmann Reagent

While commercially available, the Ohira-Bestmann reagent can be synthesized in the laboratory. A common method involves a diazo-transfer reaction from a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide (p-ABSA), to a dialkyl (2-oxopropyl)phosphonate. The use of p-ABSA is preferred over other sulfonyl azides like tosyl azide (TsN₃) due to its enhanced safety profile.

Detailed Protocol for the Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate:

-

Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene at 0 °C, a solution of diethyl (2-oxopropyl)phosphonate in toluene is added dropwise.

-

Reaction: The mixture is stirred at 0 °C for a specified time, during which a white precipitate forms. A solution of 4-acetamidobenzenesulfonyl azide in toluene is then added.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure diethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.

General Procedure for the Conversion of Aldehydes to Alkynes

The following is a general experimental procedure for the homologation of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Materials:

-

Aldehyde

-

This compound (Ohira-Bestmann reagent)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether or other suitable organic solvent for work-up

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A dry reaction flask is charged with the aldehyde and potassium carbonate under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous methanol is added to the flask, and the resulting suspension is stirred at room temperature.

-

Reagent Addition: The Ohira-Bestmann reagent (neat or as a solution in a suitable solvent like acetonitrile) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: The reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude alkyne product, which can be further purified by column chromatography if necessary.

Safety and Handling

The Ohira-Bestmann reagent is a diazo compound and should be handled with care.[1] It is recommended to avoid contact with skin and eyes and to work in a well-ventilated fume hood. Thermal stability studies have shown that the diethyl analog exhibits an exothermic event near 86°C, indicating that distillation should be avoided without further investigation. It is stable for at least two years when stored at -20°C, protected from light and moisture.[2] For the diethyl analog, it is reported to be stable for at least 3 months when stored neat under air.

Conclusion

The Ohira-Bestmann reagent is an invaluable tool for the synthesis of terminal alkynes from aldehydes. Its mild reaction conditions, high functional group tolerance, and operational simplicity have cemented its place in the synthetic chemist's toolbox. This guide provides the essential technical information for its effective and safe use in a research and development setting.

References

The Ohira-Bestmann Reaction: A Technical Guide to its Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

The conversion of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, providing a crucial building block for the construction of complex molecules in medicinal chemistry and materials science. Among the methodologies available, the Ohira-Bestmann reaction has emerged as a mild, efficient, and widely adopted procedure. This technical guide provides an in-depth exploration of the discovery and history of this reaction, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support its application in research and development.

A Historical Perspective: From Seyferth-Gilbert to Ohira-Bestmann

The story of the Ohira-Bestmann reaction begins with the Seyferth-Gilbert homologation , a process for converting aldehydes and ketones into alkynes with one additional carbon atom. In the early 1970s, Dietmar Seyferth and his colleagues first prepared dimethyl (diazomethyl)phosphonate, now commonly known as the Seyferth-Gilbert reagent . Subsequently, in 1982, John C. Gilbert and U. Weerasooriya reported its application in the base-promoted synthesis of alkynes from carbonyl compounds.[1]

The original Seyferth-Gilbert protocol, however, required the use of strong bases such as potassium tert-butoxide at low temperatures (e.g., -78 °C).[1][2] These harsh conditions limited its applicability, particularly with substrates bearing base-sensitive functional groups or enolizable protons, which could lead to side reactions like aldol condensation or racemization.[1][3]

A significant breakthrough came in 1989 when Susumu Ohira reported a milder method for generating the reactive diazomethylphosphonate anion.[1][4] Ohira discovered that dimethyl (1-diazo-2-oxopropyl)phosphonate could be treated with methanol and a mild base, potassium carbonate, to generate the necessary reagent in situ.[1][3] This modification circumvented the need for a strong base and cryogenic temperatures.

Building upon Ohira's initial discovery, Hans J. Bestmann and his research group conducted a systematic investigation into the scope and limitations of this new protocol. In 1996, they published a comprehensive study that established optimized reaction conditions and demonstrated the broad applicability of the method for a wide range of aldehydes.[1][5] This work solidified the importance of the modified procedure, which is now widely recognized as the Ohira-Bestmann reaction . The reagent, this compound, is often referred to as the Ohira-Bestmann reagent .[5][6]

The Reaction Mechanism: A Step-by-Step Analysis

The Ohira-Bestmann reaction proceeds through a well-defined mechanistic pathway, which elegantly avoids the harsh conditions of the original Seyferth-Gilbert homologation. The key to the milder conditions lies in the in situ generation of the dimethyl (diazomethyl)phosphonate anion.

The reaction is initiated by the deacylation of the Ohira-Bestmann reagent by a methoxide anion, which is generated in catalytic amounts from the reaction of potassium carbonate with methanol.[1][7] This step produces the nucleophilic dimethyl (diazomethyl)phosphonate anion. This anion then attacks the carbonyl carbon of the aldehyde to form an alkoxide intermediate.[7] The intermediate subsequently undergoes an intramolecular cyclization to form a transient oxaphosphetane.[7] This four-membered ring intermediate then collapses, eliminating dimethyl phosphate and forming a vinyldiazo species.[7] The vinyldiazo intermediate is unstable and readily loses nitrogen gas to generate a vinylidene carbene.[7] Finally, a 1,2-hydride or 1,2-alkyl shift occurs, leading to the formation of the terminal alkyne product.[7]

Below is a graphical representation of the reaction mechanism.

Caption: The reaction mechanism of the Ohira-Bestmann reaction.

Experimental Protocols

This section provides detailed experimental procedures for the preparation of the Ohira-Bestmann reagent and its application in the synthesis of terminal alkynes.

Preparation of the Ohira-Bestmann Reagent (this compound)

A common procedure for the preparation of the Ohira-Bestmann reagent involves a diazo transfer reaction from a sulfonyl azide to dimethyl-2-oxopropylphosphonate.

Materials:

-

Dimethyl-2-oxopropylphosphonate

-

Imidazole-1-sulfonyl azide hydrochloride (or other suitable diazo transfer reagent)

-

Potassium carbonate

-

Acetonitrile

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of dimethyl-2-oxopropylphosphonate in acetonitrile, add potassium carbonate.

-

Cool the mixture to 0 °C and add a solution of imidazole-1-sulfonyl azide hydrochloride in acetonitrile dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ohira-Bestmann reagent, which can often be used without further purification.

General Procedure for the Ohira-Bestmann Reaction

The following is a general one-pot procedure for the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Materials:

-

Aldehyde

-

Ohira-Bestmann reagent

-

Potassium carbonate

-

Methanol

-

Diethyl ether

-

5% Aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the aldehyde in methanol.

-

Add potassium carbonate to the solution and stir the suspension at room temperature.

-

To this mixture, add a solution of the Ohira-Bestmann reagent in a suitable solvent (e.g., acetonitrile or methanol).

-

Stir the reaction mixture at room temperature for 4-18 hours, monitoring the reaction by TLC.[1]

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.[8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Below is a workflow diagram for a typical Ohira-Bestmann reaction.

Caption: A typical experimental workflow for the Ohira-Bestmann reaction.

Quantitative Data

The Ohira-Bestmann reaction is known for its high yields across a broad range of substrates. The following tables summarize representative quantitative data from key publications, demonstrating the reaction's efficiency.

Table 1: Ohira-Bestmann Reaction of Various Aldehydes

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Phenylacetylene | 95 |

| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 98 |

| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | 96 |

| 2-Naphthaldehyde | 2-Ethynylnaphthalene | 94 |

| Cinnamaldehyde | 1-Phenyl-1-buten-3-yne | 85 |

| Dodecanal | 1-Dodecyne | 89 |

| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 91 |

| (R)-2,3-O-Isopropylideneglyceraldehyde | (R)-3,4-Dihydroxy-3-methyl-1-butyne | 88 |

Data adapted from Roth, G. J.; Liepold, B.; Müller, S. G.; Bestmann, H. J. Synthesis 2004, 59-62.

Table 2: Comparison of Seyferth-Gilbert and Ohira-Bestmann Conditions

| Substrate | Reaction Conditions | Product | Yield (%) |

| 4-Nitrobenzaldehyde | Seyferth-Gilbert (KOtBu, THF, -78 °C) | 1-Ethynyl-4-nitrobenzene | ~70 |

| 4-Nitrobenzaldehyde | Ohira-Bestmann (K₂CO₃, MeOH, rt) | 1-Ethynyl-4-nitrobenzene | 92 |

| Enolizable Aldehyde | Seyferth-Gilbert (KOtBu, THF, -78 °C) | Complex mixture (aldol products) | Low |

| Enolizable Aldehyde | Ohira-Bestmann (K₂CO₃, MeOH, rt) | Corresponding alkyne | High |

Yields are approximate and intended for comparative purposes, based on general observations from the literature.[1][5]

Conclusion

The discovery and development of the Ohira-Bestmann reaction represent a significant advancement in the field of organic synthesis. By providing a mild and efficient method for the conversion of aldehydes to terminal alkynes, this reaction has become an invaluable tool for chemists in academia and industry. Its broad substrate scope, high yields, and operational simplicity make it a preferred method for the introduction of the versatile alkyne functionality in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides the foundational knowledge and practical details necessary for the successful implementation of the Ohira-Bestmann reaction in the laboratory.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 7. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 8. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

An In-depth Technical Guide to Dimethyl (1-Diazo-2-oxopropyl)phosphonate (CAS 90965-06-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance with CAS number 90965-06-3, scientifically known as Dimethyl (1-Diazo-2-oxopropyl)phosphonate. Commonly referred to as the Ohira-Bestmann reagent, this versatile compound is a cornerstone in modern organic synthesis, particularly for the homologation of aldehydes to terminal alkynes and the construction of various heterocyclic systems. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its mechanism of action, presented in a format tailored for chemical research and development professionals.

Chemical Identity and Properties

This compound is a pale-yellow liquid that is soluble in most organic solvents. It is a key reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 90965-06-3[3] |

| Molecular Formula | C₅H₉N₂O₄P[3] |

| Synonyms | Ohira-Bestmann Reagent, Bestmann-Ohira Reagent, Dimethyl (1-azoacetonyl)phosphonate, Dimethyl (acetyldiazomethyl)phosphonate[3][4] |

| InChI Key | SQHSJJGGWYIFCD-UHFFFAOYSA-N[3] |

| SMILES | COP(=O)(OC)C(=[N+]=[N-])C(C)=O[3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 192.11 g/mol | [3] |

| Appearance | Pale-yellow liquid | [2] |

| Density | 0.800-0.850 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.352-1.354 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.[5] A reliable and convenient method for its preparation has been described in the literature.[6][7]

Experimental Protocol: Synthesis from Dimethyl (2-oxopropyl)phosphonate

This protocol is adapted from established literature procedures.[5][7]

Materials:

-

Dimethyl (2-oxopropyl)phosphonate

-

4-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate, anhydrous

Procedure:

-

To a stirred suspension of sodium hydride (1.0 equiv) in anhydrous toluene at 0°C, a solution of dimethyl (2-oxopropyl)phosphonate (1.0 equiv) in anhydrous toluene is added dropwise.

-

After stirring for a short period, a solution of 4-acetamidobenzenesulfonyl azide (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel provides this compound.

Applications in Organic Synthesis

The primary application of this compound is in the Ohira-Bestmann reaction for the one-carbon homologation of aldehydes to terminal alkynes.[1][8] It is also a valuable reagent for the synthesis of various five-membered heterocyclic compounds through 1,3-dipolar cycloaddition reactions.[2][9]

The Ohira-Bestmann Reaction: Aldehyde to Alkyne Conversion

This reaction provides a mild and efficient method for the synthesis of terminal alkynes from a wide range of aldehydes, including those that are enolizable.[1][8][10]

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with the aldehyde.[8]

Caption: Mechanism of the Ohira-Bestmann Reaction.

This is a general one-pot procedure for the conversion of an aldehyde to a terminal alkyne.[11]

Materials:

-

Aldehyde

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate, anhydrous

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in anhydrous methanol, potassium carbonate (2.0 equiv) is added.

-

This compound (1.2-1.5 equiv) is then added to the stirred mixture at room temperature.[12]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the terminal alkyne.

Synthesis of Phosphonylpyrazoles

The Ohira-Bestmann reagent can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as nitroalkenes, to regioselectively synthesize functionalized phosphonylpyrazoles.[13][14]

The base-mediated reaction generates a diazoalkane intermediate in situ, which then undergoes a cycloaddition with the nitroalkene, followed by elimination of the nitro group.[14]

Caption: Synthesis of Phosphonylpyrazoles.

This procedure describes a one-pot synthesis of phosphonylpyrazoles.[13][14]

Materials:

-

Nitroalkene

-

This compound

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

To a solution of the nitroalkene (1.0 equiv) in the chosen solvent, the base is added.

-

This compound (1.0-1.2 equiv) is then added to the mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is worked up by extraction with an appropriate organic solvent and washing with water.

-

The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Spectroscopic Data

Table 3: Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 4.31–4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ: 11.02 |

| FTIR (neat) | 2986, 2117, 1655, 1260, 1006 cm⁻¹ |

Source: Organic Syntheses Procedure[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[16] It is important to consult the Safety Data Sheet (SDS) before use. Thermal stability studies have shown that the reagent undergoes exothermic decomposition starting at 51 °C in air.[4]

General Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry place, away from incompatible materials.[16]

-

The recommended storage temperature is between 2-8°C.[3]

-

Keep the container tightly closed and under an inert atmosphere.

Conclusion

This compound (CAS 90965-06-3) is a powerful and versatile reagent in organic synthesis. Its ability to efficiently convert aldehydes to terminal alkynes under mild conditions and to participate in cycloaddition reactions for the synthesis of complex heterocycles makes it an invaluable tool for chemists in academia and industry. Proper understanding of its properties, reaction mechanisms, and handling procedures is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.

References

- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 2. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

- 3. (1-重氮-2-氧代丙基)膦酸二甲酯 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. [PDF] Synthesis of the Bestmann-Ohira Reagent | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | 90965-06-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. Phosphonylpyrazoles from Bestmann-Ohira reagent and nitroalkenes: synthesis and dynamic NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Navigating Alkyne Synthesis: A Technical Guide to Alternatives for the Seyferth-Gilbert Homologation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a terminal alkyne is a critical transformation in modern organic synthesis, providing a versatile functional group for further elaboration in the construction of complex molecules, including active pharmaceutical ingredients. The Seyferth-Gilbert homologation has long been a staple for the one-carbon extension of aldehydes to terminal alkynes. However, the use of the often unstable and hazardous diazomethylphosphonate reagent under strongly basic conditions has prompted the development of safer and more versatile alternatives. This technical guide provides an in-depth overview of the primary alternatives to the Seyferth-Gilbert homologation: the Corey-Fuchs reaction and the Ohira-Bestmann modification. A brief discussion of the Colvin rearrangement is also included as a relevant, though less common, alternative.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step process for the conversion of aldehydes to terminal alkynes.[1][2][3] The first step involves the formation of a 1,1-dibromoalkene from an aldehyde, which is then converted to the terminal alkyne in the second step.[1][2]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde in a Wittig-type reaction to yield a 1,1-dibromoalkene.[2][4] Subsequent treatment with a strong base, typically an alkyllithium reagent, results in a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[2]

Data Presentation: Substrate Scope and Yields

The Corey-Fuchs reaction is applicable to a wide range of aldehydes, including aliphatic and aromatic substrates. The following table summarizes representative yields for the conversion of various aldehydes to terminal alkynes.

| Aldehyde Substrate | Product | Overall Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | ~82 (Step 1), ~95 (Step 2) | [5] |

| Cyclohexanecarboxaldehyde | Cyclohexylacetylene | 91 (2 steps) | [5] |

| 4-Nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | ~75 (2 steps) | [5] |

| (R)-Citronellal | (R)-3,7-Dimethyloct-6-en-1-yne | 85 (2 steps) | [5] |

Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde

Step 1: Synthesis of (2,2-Dibromovinyl)benzene

-

To a stirred solution of triphenylphosphine (20.98 g, 80 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under an inert atmosphere, add carbon tetrabromide (13.25 g, 40 mmol) portionwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add pentane to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford (2,2-dibromovinyl)benzene as a colorless oil.

Step 2: Synthesis of Phenylacetylene

-

To a stirred solution of (2,2-dibromovinyl)benzene (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford phenylacetylene as a colorless liquid.

The Ohira-Bestmann Modification

The Ohira-Bestmann modification is a milder, one-pot alternative to the Seyferth-Gilbert homologation that utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6] This method is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the original Seyferth-Gilbert protocol.[6]

Reaction Mechanism & Workflow

The reaction is initiated by the base-catalyzed cleavage of the acetyl group from the Ohira-Bestmann reagent to generate a diazomethylphosphonate anion in situ. This anion then reacts with the aldehyde, leading to the formation of a terminal alkyne through a similar mechanism to the Seyferth-Gilbert homologation, involving a vinylidene carbene intermediate.[6]

Data Presentation: Substrate Scope and Yields

The Ohira-Bestmann modification is compatible with a broad range of functional groups and is particularly effective for enolizable aldehydes.

| Aldehyde Substrate | Product | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | 95 | [7] |

| Dodecanal | 1-Tridecyne | 89 | [7] |

| 3-Phenylpropanal | 4-Phenyl-1-butyne | 81 | [7] |

| Furfural | 2-Ethynylfuran | 92 | [7] |

Experimental Protocol: Synthesis of 1-Ethynyl-4-methoxybenzene from 4-Methoxybenzaldehyde

-

To a stirred solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in methanol (40 mL) at room temperature, add a solution of this compound (2.11 g, 11 mmol) in methanol (10 mL) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate, 98:2) to afford 1-ethynyl-4-methoxybenzene as a colorless oil.

The Colvin Rearrangement

The Colvin rearrangement is another method for the one-carbon homologation of carbonyl compounds to alkynes, utilizing trimethylsilyldiazomethane.[8][9] While less common than the Corey-Fuchs and Ohira-Bestmann reactions, it offers a useful alternative, particularly for the synthesis of silylated alkynes.

Reaction Mechanism & Workflow

The reaction involves the addition of lithiated trimethylsilyldiazomethane to an aldehyde or ketone, followed by a 1,2-rearrangement of the resulting intermediate to form a silylated alkyne.[8] Desilylation can then provide the terminal alkyne.

Data Presentation: Substrate Scope and Yields

The Colvin rearrangement is effective for a variety of aldehydes and ketones.

| Carbonyl Substrate | Product | Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 75 | [10] |

| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 82 | [10] |

| Cyclohexanone | Cyclohexylacetylene | 68 | [10] |

| 2-Naphthaldehyde | 2-Ethynylnaphthalene | 85 | [10] |

Experimental Protocol: Synthesis of Phenylacetylene from Benzaldehyde

-

To a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 6.0 mL, 12 mmol) in anhydrous tetrahydrofuran (20 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes, 4.8 mL, 12 mmol) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude trimethyl(phenylethynyl)silane can be desilylated without further purification. Dissolve the crude product in tetrahydrofuran (30 mL) and add tetrabutylammonium fluoride (1.0 M in THF, 12 mL, 12 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford phenylacetylene.

Conclusion

The Corey-Fuchs reaction and the Ohira-Bestmann modification stand out as the most robust and versatile alternatives to the Seyferth-Gilbert homologation for the synthesis of terminal alkynes from aldehydes. The Corey-Fuchs reaction, while a two-step process, is highly reliable for a broad range of substrates. The Ohira-Bestmann modification offers the significant advantage of being a milder, one-pot procedure, making it ideal for sensitive and enolizable aldehydes. The Colvin rearrangement provides another viable, albeit less frequently employed, route. The choice of method will ultimately depend on the specific substrate, functional group tolerance, and the desired scale of the reaction. This guide provides the necessary technical details to aid researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs.

References

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 7. connectsci.au [connectsci.au]

- 8. Trimethylsilyldiazomethane : A Useful Reagent for Generating Alkylidene Carbenes and Its Application to Organic Synthesis [jstage.jst.go.jp]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Ohira-Bestmann reagent, is a pivotal tool in modern organic synthesis, primarily for the one-carbon homologation of aldehydes to terminal alkynes.[1][2][3][4] Its utility in the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical development, is well-established.[5] However, the diazo functional group inherently imparts a degree of instability to the molecule, necessitating a thorough understanding of its stability profile and appropriate handling and storage conditions to ensure safe and effective use. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and experimental considerations.

Summary of Physicochemical and Stability Data

The following tables summarize the key physicochemical properties and stability information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉N₂O₄P | [5][6] |

| Molecular Weight | 192.11 g/mol | [5][6] |

| Appearance | Light yellow to yellow or brown clear liquid/oil | [5] |

| Density | 1.28 g/mL at 25 °C | [5] |

| Refractive Index | 1.4770-1.4820 | [6] |

| Flash Point | 2 °C (35.6 °F) | [6][7] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference |

| Storage Temperature | Refrigerated (0-10°C or 2-8°C) | [5][6][7] |

| Atmosphere | Store under inert gas | [5] |

| Container | Tightly-closed container | [6][8] |

| Ventilation | Store in a well-ventilated place | [6][8] |

| Incompatible Materials | Strong oxidizing agents, bases | [6][8] |

| Conditions to Avoid | Heat, sources of ignition, dust generation, air sensitivity | [6] |

Table 3: Thermal Stability Data

| Compound | Onset of Exothermic Event (°C) | Enthalpy of Decomposition (ΔH, J/g) | Method |

| Diethyl (1-diazo-2-oxopropyl)phosphonate | ~86 | -689 | Differential Scanning Calorimetry (DSC) |

Note: Data is for the diethyl analog, which is expected to have a similar thermal stability profile to the dimethyl analog.[9]

Factors Affecting Stability

The stability of this compound is influenced by several factors, primarily temperature, exposure to air and light, and pH.

Thermal Stability: The diazo group is prone to thermal decomposition, which can be highly exothermic and potentially lead to a runaway reaction. A thermal stability analysis of the closely related diethyl analog using Differential Scanning Calorimetry (DSC) indicated a significant exothermic event starting at approximately 86°C.[9] This underscores the critical importance of maintaining low temperatures during storage and handling. It is recommended that the safe handling temperature be significantly lower than the onset of decomposition.[9]

Oxidative and Hydrolytic Stability: The reagent is reported to be air-sensitive, and contact with strong oxidizing agents should be avoided.[6] While specific data on hydrolytic stability is limited, it is advisable to protect the compound from moisture. The use of an inert atmosphere, such as argon or nitrogen, is strongly recommended for long-term storage to prevent degradation.[5]

pH Sensitivity: The stability of the Ohira-Bestmann reagent can be compromised under acidic or strongly basic conditions. In the presence of acid, there is a risk of forming hydrazoic acid, which is volatile and explosively unstable.[9] While the reagent is used under mildly basic conditions (e.g., with K₂CO₃ in methanol) to generate the reactive intermediate for the homologation reaction, prolonged exposure to strong bases should be avoided during storage.[1][3]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for the stability testing of this compound are not extensively published in the provided search results, a general approach based on standard pharmaceutical and chemical stability testing guidelines can be outlined.

1. Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of thermal decomposition and the associated enthalpy change.

-

Methodology:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or gold-plated high-pressure pan.[9]

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 300 °C).[9]

-

Record the heat flow to the sample relative to the reference.

-

The onset of a significant exothermic peak indicates the temperature at which decomposition begins. The area under the peak corresponds to the enthalpy of decomposition.

-

2. Long-Term and Accelerated Stability Studies by HPLC

-

Objective: To quantify the degradation of the reagent over time under various storage conditions.

-

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in sealed vials under an inert atmosphere.

-

Storage Conditions: Store the aliquots under a range of conditions, including the recommended storage condition (e.g., 2-8 °C), ambient temperature (e.g., 25 °C), and accelerated conditions (e.g., 40 °C). Also, include conditions to test for light sensitivity (photostability) by exposing samples to a controlled light source.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the purity of each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The purity is often determined by measuring the peak area of the active substance relative to the total peak area.[5]

-

Data Evaluation: Plot the purity of the reagent as a function of time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

-

The following workflow illustrates a typical stability testing protocol.

Caption: A generalized workflow for conducting stability studies on chemical reagents.

Conclusion and Recommendations

This compound is a valuable but sensitive reagent. Adherence to strict storage and handling protocols is paramount to maintain its integrity and ensure the safety of laboratory personnel. Based on the available data, the following recommendations are crucial:

-

Always store this compound at refrigerated temperatures (0-10°C).

-

Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

-

Keep containers tightly sealed to protect from moisture and air.

-

Avoid exposure to heat, direct sunlight, and sources of ignition.

-

Handle in a well-ventilated area and avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.

For critical applications, it is advisable to periodically check the purity of the reagent, especially if it has been stored for an extended period or if there is any suspicion of improper storage. By understanding and controlling the factors that affect its stability, researchers can confidently and safely utilize the Ohira-Bestmann reagent in their synthetic endeavors.

References

- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

- 4. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. aksci.com [aksci.com]

- 7. ジメチル(1-ジアゾ-2-オキソプロピル)ホスホネート 溶液 ~10% in acetonitrile (H-NMR), ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to Diazo Transfer Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazo transfer reactions, a cornerstone of modern organic synthesis for the introduction of the versatile diazo functional group. Diazo compounds are critical intermediates in a vast array of chemical transformations, including the formation of carbenes and carbenoids, 1,3-dipolar cycloadditions, and the Wolff rearrangement. This document will delve into the core mechanisms, showcase key reagents, present quantitative data on reaction efficiencies, and provide detailed experimental protocols for benchmark reactions.

Core Principles and Mechanism of Diazo Transfer

The fundamental principle of a diazo transfer reaction is the transfer of a diazo group (–N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene compound. The most common and historically significant of these is the Regitz diazo transfer .[1] The reaction is generally base-catalyzed and proceeds through the nucleophilic attack of the enolate of the active methylene compound onto the terminal nitrogen of the sulfonyl azide. This is followed by a series of steps culminating in the release of the diazo product and a sulfonamide byproduct.[2]

The general mechanism can be visualized as follows:

References

The Ohira-Bestmann Reagent: A Linchpin in Modern Carbon-Carbon Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely recognized as the Ohira-Bestmann reagent, has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of carbon-carbon bonds. Its paramount application lies in the facile conversion of aldehydes and ketones into terminal and internal alkynes, respectively, through a reaction known as the Seyferth-Gilbert homologation. This one-carbon homologation strategy has proven invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the role of the Ohira-Bestmann reagent in C-C bond formation, detailing its reaction mechanisms, experimental protocols, and quantitative data to support its broad utility.

Core Application: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a base-promoted reaction that efficiently transforms carbonyl compounds into alkynes.[1][2] The Ohira-Bestmann modification of this reaction offers a significant advantage by allowing the use of milder bases, such as potassium carbonate, which makes it compatible with a wider range of functional groups and particularly useful for base-sensitive or enolizable aldehydes.[3][4]

The reaction is initiated by the deprotonation of the Ohira-Bestmann reagent to generate a phosphonate-stabilized carbanion.[3] This anion then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy diazophosphonate intermediate.[3] This intermediate undergoes cyclization to an oxaphosphetane, which then fragments, losing nitrogen gas and dimethyl phosphate, to yield a vinylidene carbene.[1][2] A subsequent 1,2-migration of a substituent furnishes the final alkyne product.[1][2]

Reaction Mechanism and Workflow

The overall transformation from an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent proceeds through a well-established mechanistic pathway. The key steps are outlined in the diagram below.

Figure 1: Mechanism of the Ohira-Bestmann Reaction.

Quantitative Data on Alkyne Synthesis

The Ohira-Bestmann reagent has been successfully employed for the homologation of a wide array of aldehydes, including aromatic, aliphatic, and heterocyclic substrates, often providing good to excellent yields.

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Room Temp | 4 | 95 | |

| Benzaldehyde | K₂CO₃ | Methanol | Room Temp | - | 85 | [3] |

| N-Boc-D-prolinal | K₂CO₃ | Methanol/DCM | 0 to 22 | 18 | 74-76 | [5] |

| Aryl aldehydes | Cs₂CO₃ | Methanol | - | - | Increased yields | [6] |

| Aliphatic aldehydes | K₂CO₃ | Methanol | Room Temp | - | Good yields | [1] |

Table 1: Selected Examples of Aldehyde Homologation using the Ohira-Bestmann Reagent.

Experimental Protocols

General Procedure for the Synthesis of Terminal Alkynes from Aldehydes

The following protocol is a representative example for the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent under mild conditions.

Materials:

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

This compound (Ohira-Bestmann reagent, 1.2 equiv)

-

Anhydrous methanol

-

Anhydrous acetonitrile (if using a solution of the reagent)

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

To an oven-dried round-bottom flask under an argon atmosphere, add the aldehyde and potassium carbonate.

-

Add anhydrous methanol via cannula and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (e.g., 10% in acetonitrile) to the reaction mixture.

-

Stir the reaction under an argon atmosphere at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyne.

-

Purify the product by flash column chromatography if necessary.

In Situ Generation of the Ohira-Bestmann Reagent

For scalability and safety, protocols for the in situ generation of the Ohira-Bestmann reagent have been developed, avoiding the isolation of the potentially explosive tosyl azide.[6][7] A stable sulfonyl azide can be used as a diazo-transfer agent.[6]

Figure 2: Workflow for the in situ generation and reaction of the Ohira-Bestmann reagent.

Beyond Homologation: Other C-C Bond Forming Reactions

While the Seyferth-Gilbert homologation is its most prominent application, the Ohira-Bestmann reagent also participates in other important C-C bond-forming reactions, primarily through 1,3-dipolar cycloadditions.[8] The diazo functionality of the reagent can react with various dipolarophiles to construct five-membered heterocyclic rings such as pyrazoles, triazoles, and oxazoles.[8] These reactions significantly expand the synthetic utility of the Ohira-Bestmann reagent in medicinal chemistry and materials science.

For instance, the reaction of the Ohira-Bestmann reagent with conjugated nitroalkenes leads to the regioselective synthesis of phosphonylpyrazoles.[9]

Conclusion

This compound, the Ohira-Bestmann reagent, is an indispensable tool for modern organic synthesis, particularly for the critical task of C-C bond formation. Its ability to efficiently convert aldehydes and ketones into alkynes under mild conditions has made it a staple in the synthetic chemist's toolbox. Furthermore, its utility in cycloaddition reactions for the synthesis of diverse heterocyclic scaffolds underscores its versatility. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable reagent in their scientific endeavors.

References

- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Ohira-Bestmann Reaction for Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ohira-Bestmann reaction is a highly efficient and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. This reaction serves as a powerful tool in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates where the introduction of an alkyne moiety is crucial. The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, under mild basic conditions, offering a significant advantage over harsher methods like the Seyferth-Gilbert homologation.[1][2] Its compatibility with a wide range of functional groups makes it an invaluable transformation in modern drug discovery and development.[3][4]

Reaction Principle and Mechanism

The Ohira-Bestmann reaction proceeds via an in situ generation of a diazo-substituted phosphonate ylide. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, in a protic solvent like methanol. The base facilitates the deacetylation of the Ohira-Bestmann reagent to generate a key intermediate, dimethyl (diazomethyl)phosphonate.[3][5][6] This intermediate then reacts with the aldehyde in a manner analogous to the Wittig reaction, forming a diazoalkene intermediate after elimination of dimethyl phosphate.[2][6] Subsequent loss of nitrogen gas from the diazoalkene generates a vinylidene carbene, which undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the desired terminal alkyne.[2][6]

Advantages of the Ohira-Bestmann Reaction

-

Mild Reaction Conditions: Employs weak bases like potassium carbonate, making it suitable for substrates with base-sensitive functional groups.[1][3]

-

High Yields: Often provides excellent yields of the corresponding alkynes.

-

One-Pot Procedure: The reaction can be conveniently performed in a single reaction vessel.[7][8]

-

Broad Substrate Scope: Tolerates a wide variety of functional groups in the aldehyde starting material.

-

Safety: In situ generation of the reactive species from a stable precursor enhances the safety of the procedure.[9]

Experimental Protocol: General Procedure

This protocol provides a general method for the synthesis of terminal alkynes from aldehydes using the Ohira-Bestmann reagent.

Materials:

-

Aldehyde

-

This compound (Ohira-Bestmann Reagent) [D3546 from TCI]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Acetonitrile (MeCN), anhydrous (for reagent solution if not neat)

-

Diethyl ether (Et₂O) or Methyl t-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen.

-